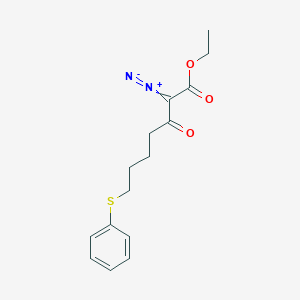
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate is a complex organic compound with a unique structure that includes a diazonium group, an ethoxy group, and a phenylsulfanyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate typically involves the reaction of heptanoic acid derivatives with diazonium salts. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the diazonium group. Common reagents used in the synthesis include ethyl esters and phenylsulfanyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diazonium groups into molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in synthetic chemistry to create complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Diazonio-1-ethoxy-1-oxo-7-(phenylthio)hept-2-en-3-olate: Similar structure but with a phenylthio group instead of phenylsulfanyl.
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfonyl)hept-2-en-3-olate: Contains a phenylsulfonyl group, leading to different reactivity and applications.
Propiedades
Número CAS |
110361-70-1 |
|---|---|
Fórmula molecular |
C15H18N2O3S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
ethyl 2-diazo-3-oxo-7-phenylsulfanylheptanoate |
InChI |
InChI=1S/C15H18N2O3S/c1-2-20-15(19)14(17-16)13(18)10-6-7-11-21-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
Clave InChI |
UCYIBMJUDCXRTM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=[N+]=[N-])C(=O)CCCCSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
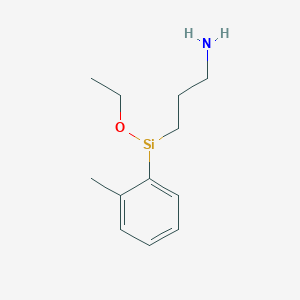

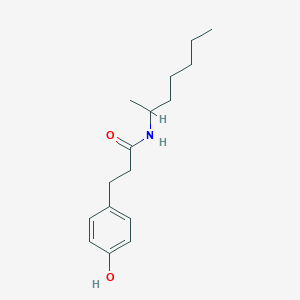

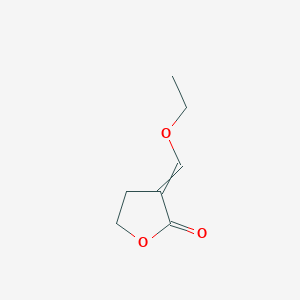
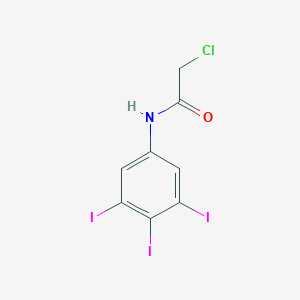
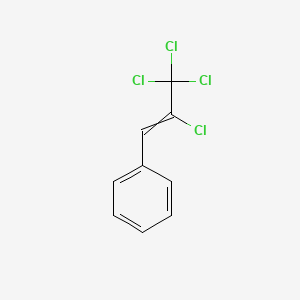
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
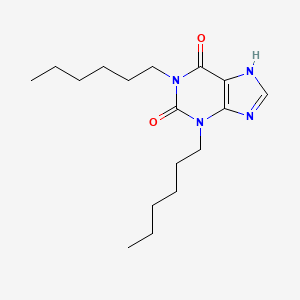
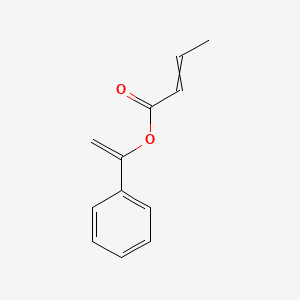
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
